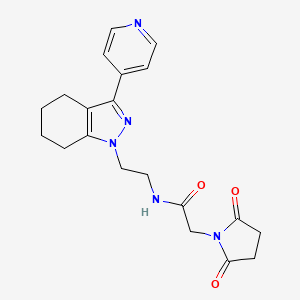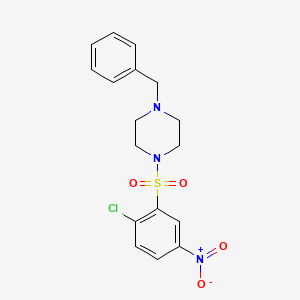
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CFIAA, is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications. CFIAA is a synthetic compound that was first synthesized in 2016, and since then, it has been the subject of numerous studies exploring its chemical and biological properties.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes in the body. Specifically, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can reduce inflammation and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have antioxidant activity, which could make it a potential treatment for oxidative stress-related diseases. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its potential therapeutic applications in a variety of scientific research areas. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biological effects that could make it a potential treatment for a variety of diseases. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its complex synthesis process, which could make it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research on N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research could be to explore the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of cancer. Another area of research could be to investigate the potential use of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis process of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide to make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(3-chloro-2-methylphenyl)-2-oxoacetamide. This intermediate is then reacted with indole-3-carboxaldehyde to produce N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have potential therapeutic applications in a variety of scientific research areas. One of the most promising areas of research is in the treatment of cancer. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been studied for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-15(19)6-4-7-16(12)20-18(23)10-21-9-13(11-22)14-5-2-3-8-17(14)21/h2-9,11H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBMVNUETRBDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2853983.png)






![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)


![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)

